3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl bromide with difluoromethyl pyrazole under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl and fluorobenzyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3-(2’-fluorobenzyloxy)phenylboronic acid
- 2,6-Difluoro-3-(2-fluorobenzyloxy)phenylboronic acid
Uniqueness
3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for further research and development.
This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H9F3N2O2 |
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Molecular Weight |
270.21 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9F3N2O2/c13-9-4-2-1-3-7(9)5-17-6-8(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19) |
InChI Key |
ANVHYIHUNMRLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)F)C(=O)O)F |
Origin of Product |
United States |
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